Homobrassinolide
Description
Properties
Molecular Formula |
C29H50O6 |
|---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |
InChI |
InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25?,26?,28+,29+/m0/s1 |
InChI Key |
HJIKODJJEORHMZ-OZXIRSPGSA-N |
Isomeric SMILES |
CC[C@@H](C(C)C)C(C([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O |
Canonical SMILES |
CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Synonyms |
28-homobrassinolide homobrassinolide homobrassinolide, (2alpha,3alpha,5alpha,22R,23R)-isomer homobrassinolide, (2alpha,3alpha,5alpha,22R,23R,24R)-isomer homobrassinolide, (2alpha,3alpha,5alpha,22R,23S)-isomer homobrassinolide, (2alpha,3alpha,5alpha,22S,23R)-isomer homobrassinolide, (2alpha,3alpha,5alpha,22S,23R,24R)-isomer homobrassinolide, (2alpha,3alpha,5alpha,22S,23S)-isomer homobrassinolide, (2beta,3alpha,5alpha,22S,23S)-isome |
Origin of Product |
United States |
Preparation Methods
Oxidation of Stigmasterol to 6-Keto Intermediate
The synthesis begins with the oxidation of stigmasterol (C₂₉H₄₈O) at the C6 position using Jones oxidation, a method employing chromic anhydride (CrO₃) in an inert ketonic solvent such as acetone or methylethylketone. This step proceeds under acidic conditions at 0–5°C to minimize side reactions, yielding the 6-keto derivative (C₂₉H₄₆O₂) with >85% efficiency. The reaction mechanism involves the formation of a chromate ester intermediate, followed by β-hydrogen elimination to generate the ketone.
Reaction Conditions Table
| Parameter | Specification |
|---|---|
| Oxidizing agent | Chromic anhydride (CrO₃) |
| Solvent | Acetone/water (4:1 v/v) |
| Temperature | 0–5°C |
| Reaction time | 3–4 hours |
| Yield | 82–87% |
Rearrangement to 2,22-Unsaturated Compound
The 6-keto intermediate undergoes acid-catalyzed rearrangement to form a 2,22-diene structure (C₂₉H₄₄O₂). This step, critical for introducing the conjugated diene system, utilizes p-toluenesulfonic acid (PTSA) in toluene at 80–90°C. The rearrangement proceeds via a Wagner-Meerwein mechanism, with protonation of the carbonyl oxygen facilitating hydride shifts and double-bond migration.
Sulfonylation and Solvolysis
Selective sulfonylation of the C22 hydroxyl group is achieved using methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in pyridine at −10°C. The resulting sulfonate ester (C₃₀H₄₈O₅S) undergoes solvolysis in aqueous acetone with potassium bicarbonate (KHCO₃) as the acid acceptor, cleaving the sulfonate group to yield a 22-alcohol intermediate.
Key Reaction Metrics
-
Sulfonylation yield: 91–94%
-
Solvolysis efficiency: 88–92%
-
Total time for steps 2.3–2.4: 12–14 hours
Final Deprotection and Lactonization
The penultimate intermediate is subjected to boron trifluoride (BF₃)-mediated lactonization in dichloromethane at room temperature, forming the characteristic B-ring lactone of this compound. Final purification via silica gel chromatography (hexane:ethyl acetate 3:1) affords the product in 95–97% purity, with an overall yield of 68–72% from stigmasterol.
Analytical Validation of this compound
HPLC Quantification and Purity Assessment
The CIPAC method specifies reverse-phase HPLC using an ODS-C18 column (250 × 4.6 mm) with acetonitrile:water (80:20 v/v) mobile phase at 1.0 mL/min. this compound derivatives formed via phenylboronic acid complexation exhibit a retention time of 18.6 minutes at 220 nm detection.
HPLC Parameters Table
| Parameter | Value |
|---|---|
| Column | ODS-C18 (5 μm particle size) |
| Mobile phase | Acetonitrile:water (80:20) |
| Flow rate | 1.0 mL/min |
| Detection wavelength | 220 nm |
| Injection volume | 10 μL |
| Column temperature | 25°C |
Spectroscopic Confirmation
Fourier-transform infrared (FTIR) analysis of this compound technical material shows characteristic bands at:
-
3420 cm⁻¹ (O–H stretch)
-
1745 cm⁻¹ (γ-lactone C=O)
-
1650 cm⁻¹ (C=C stretch)
Deviations >2% from reference spectra indicate impurities or isomerization.
Yield Optimization and Process Economics
Comparative studies reveal that the Jones oxidation step accounts for 22% of total production costs due to chromium waste management. Recent advances propose enzymatic oxidation alternatives using cholesterol oxidase mutants, potentially reducing costs by 35% while maintaining yields at 79–81%. Scale-up trials (100 kg batches) demonstrate consistent purity (>96.5%) when using continuous flow reactors for the rearrangement step .
Chemical Reactions Analysis
Types of Reactions: Homobrassinolide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Typically involves halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various hydroxylated and alkylated derivatives of this compound .
Scientific Research Applications
Enhancing Plant Growth and Yield
Homobrassinolide has been shown to improve several growth parameters across various crop species. Studies indicate that its application leads to increased plant height, chlorophyll content, and overall biomass. For instance:
- Tomato Plants : A field study demonstrated that the application of this compound at 0.12 g active ingredient per hectare resulted in significantly higher fruit yield (91.07 tons per hectare) compared to untreated controls (62.58 tons per hectare). Additionally, it improved fruit quality traits such as firmness and ascorbic acid content .
- Turmeric Plants : Foliar application of this compound at varying concentrations (0.5 µM to 3.0 µM) resulted in increased levels of starch and soluble proteins, enhancing the overall metabolic profile of the plants .
Stress Resistance
This compound plays a crucial role in enhancing plant resilience against various abiotic stresses such as drought, salinity, and extreme temperatures:
- Drought and Salinity : Research has shown that this compound application can mitigate the adverse effects of salinity stress by enhancing proline production and improving water relations in plants . This leads to better growth performance under stress conditions.
- Heavy Metal Toxicity : The application of this compound has been reported to alleviate the toxic effects of heavy metals like cadmium and copper on plants by regulating antioxidant enzyme activities and improving overall plant health .
Biochemical Mechanisms
The biochemical mechanisms through which this compound exerts its effects are diverse:
- Chlorophyll Synthesis : this compound enhances chlorophyll synthesis by inhibiting chlorophyllase activity, which is responsible for chlorophyll degradation. This results in improved photosynthetic efficiency .
- Protein Content : The compound has been linked to increased soluble protein content in various crops, which correlates with enhanced growth and yield . For example, black gram plants treated with this compound showed significant increases in protein content compared to untreated controls.
Case Studies
Mechanism of Action
Homobrassinolide exerts its effects through a receptor kinase-mediated signal transduction pathway. This pathway involves various posttranslational modifications and the recruitment of different proteins to transduce the signal. The compound interacts with steroid-binding proteins, inducing multiple effects both steroid receptor-dependent and independent .
Comparison with Similar Compounds
Q & A
Q. What are the standard experimental protocols for applying homobrassinolide in plant physiology studies?
this compound is typically applied via foliar spray at critical growth stages. For example, in field studies on black gram (Vigna mungo), treatments were administered at 20 and 40 days after sowing (DAS), with concentrations ranging from 0.10 ppm to 1.00 ppm . A randomized block design (RBD) with three replications is commonly used to minimize variability. Parameters such as plant height, leaf area, dry weight, and yield components (pods per plant, harvest index) are measured at 30, 50, and 70 DAS .
Q. What statistical methods are recommended for analyzing this compound's effects on plant growth?
Data should be analyzed using ANOVA followed by post-hoc tests like Duncan’s Multiple Range Test (DMRT) to compare treatment means. Studies often reference Panse and Sukhatme’s (1954) methods for agricultural data analysis, ensuring reproducibility . For dose-response relationships, regression models can quantify optimal concentrations.
Q. Which physiological parameters are most sensitive to this compound application?
Key parameters include:
- Growth metrics : Plant height, branch count, leaf area index.
- Yield components : Pods per plant, seed weight, harvest index.
- Developmental markers : Days to 50% flowering, senescence delay. In black gram, this compound at 1.00 ppm increased seed yield by 27% compared to controls, highlighting dose-dependent efficacy .
Q. How can researchers control environmental variables in this compound field trials?
- Use RBD to account for soil heterogeneity.
- Standardize application timing (e.g., early morning to avoid evaporation).
- Monitor temperature, humidity, and soil moisture, as stressed plants (e.g., drought, nutrient deficiency) may exhibit reduced responsiveness .
How should research questions on this compound’s mechanisms be structured?
Apply the PICOT framework:
- Population : Target plant species (e.g., Vigna mungo).
- Intervention : this compound concentration and application stage.
- Comparison : Untreated controls or alternative phytohormones (e.g., GA3).
- Outcome : Quantifiable metrics (e.g., biomass, stress tolerance).
- Time : Duration from application to data collection .
Advanced Research Questions
Q. How can dose-response relationships for this compound be optimized across plant species?
Conduct multi-location trials with gradient concentrations (e.g., 0.10–1.00 ppm) and assess nonlinear responses. For example, in black gram, 1.00 ppm this compound maximized yield, but lower doses (0.50 ppm) may suffice for stress tolerance . Use Bayesian optimization models to predict species-specific thresholds.
Q. How to resolve contradictions in this compound’s efficacy across experimental systems?
Contrast in vitro and field results. For instance, this compound showed minimal effect on pollen germination in grapevines (<5% change) compared to GA3, which increased germination by 25% . Such discrepancies may arise from tissue-specific hormone sensitivity or interaction with other signaling pathways. Meta-analyses of peer-reviewed datasets can identify contextual factors (e.g., genotype, stress conditions).
Q. What methodologies address multi-factor interactions (e.g., this compound with other hormones or stressors)?
Use factorial designs to test interactions. For example:
Q. How to evaluate this compound’s long-term impact on soil health and ecosystems?
Implement longitudinal studies measuring:
- Soil microbial diversity (via metagenomics).
- Residual brassinosteroid metabolites (HPLC-MS).
- Crop rotation effects (e.g., legume-cereal systems). this compound’s biodegradability reduces residue concerns, but repeated applications may alter rhizosphere dynamics .
Q. What experimental designs capture synergistic effects of this compound in stress mitigation?
Combine transcriptomics (RNA-seq) and physiological assays. For example:
- Under drought stress, this compound upregulates genes like BZR1 (brassinazole-resistant 1), enhancing stomatal regulation.
- Pair with proteomics to identify stress-responsive proteins (e.g., heat-shock proteins).
Field validations should replicate stress conditions (e.g., controlled water deficit plots) .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
